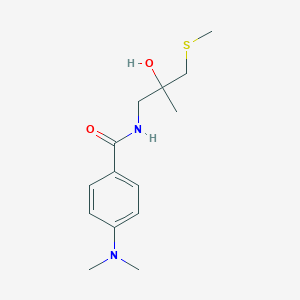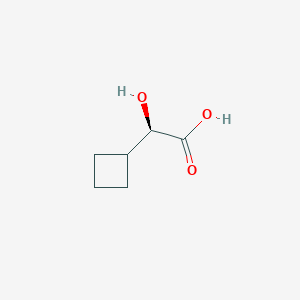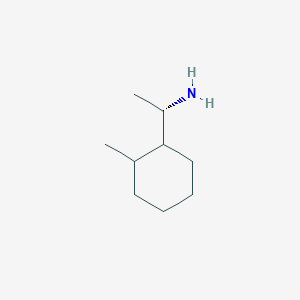
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(5-acetylthiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide” is a complex chemical compound with potential applications in diverse scientific research. It’s a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
Cyclooxygenase-2 (COX-2) Inhibition
Research has shown that derivatives of benzenesulfonamide, similar in structure to N-(2-(5-acetylthiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide, have been synthesized and evaluated for their abilities to inhibit COX-2 and COX-1 enzymes. The introduction of a fluorine atom in these derivatives preserves COX-2 potency and notably increases COX-1/COX-2 selectivity, highlighting their potential in the development of selective COX-2 inhibitors for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Anticancer and Anti-HCV Activities
Novel celecoxib derivatives, structurally related to benzenesulfonamides, have been synthesized and their anticancer, anti-inflammatory, analgesic, antioxidant, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities evaluated. These investigations revealed potential therapeutic applications, with some compounds exhibiting significant anticancer activity against various human tumor cell lines and modest inhibition of HCV NS5B RdRp activity (Küçükgüzel et al., 2013).
Fluorescence and Molecular Sensing
The synthesis and characterization of fluorophore derivatives based on benzenesulfonamide have been reported. These compounds exhibit specific interactions with ions like Zn2+, showcasing their potential as fluorescent sensors for detecting metal ions in biological and environmental samples. The introduction of various functional groups into the benzenesulfonamide structure significantly influences their fluorescent properties and sensing capabilities (Coleman et al., 2010).
Corrosion Inhibition
Piperidine derivatives, including those related to benzenesulfonamide, have been investigated for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations suggest these compounds effectively prevent corrosion, highlighting their potential applications in protective coatings and industrial maintenance (Kaya et al., 2016).
Enzyme Inhibition for Therapeutic Applications
Studies on N-substituted benzenesulfonamides have shown significant inhibitory effects on enzymes like acetylcholinesterase (AChE) and α-glucosidase, which are targets for treating diseases such as Alzheimer's and diabetes. These compounds' enzyme inhibition potential, supported by molecular docking studies, indicates their promise as leads for developing new therapeutic agents (Riaz, 2020).
Mecanismo De Acción
Target of Action
The compound contains a thiophene ring, which is a common structure in many bioactive compounds . Thiophene derivatives have been found to possess various biological activities, such as antimicrobial, antioxidant, anticorrosion, and anticancer activities . .
Biochemical Pathways
Again, without knowing the specific targets, it’s hard to say which biochemical pathways would be affected. Many drugs that contain thiophene rings are involved in a wide range of biochemical pathways .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound has anticancer activity, it may result in the death of cancer cells .
Propiedades
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S2/c1-10-9-13(4-5-14(10)16)22(19,20)17-8-7-12-3-6-15(21-12)11(2)18/h3-6,9,17H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEJDSBPPFGUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=C(S2)C(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2958422.png)

![1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-nitro-1H-imidazole](/img/structure/B2958425.png)



![ethyl 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B2958432.png)


